molecular formula C11H9BrO B3156806 1-Bromo-8-methoxynaphthalene CAS No. 83710-60-5

1-Bromo-8-methoxynaphthalene

Cat. No. B3156806
CAS RN: 83710-60-5
M. Wt: 237.09 g/mol
InChI Key: URUDGARERYTKAD-UHFFFAOYSA-N
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Description

1-Bromo-8-methoxynaphthalene is a useful synthetic intermediate . It is used as a reagent to synthesize a catalyst for highly enantioselective aziridination of styrene derivatives . It can also be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling .


Synthesis Analysis

The synthesis of 1-Bromo-8-methoxynaphthalene involves the Diels-Alder reaction between 2-methylfuran and 3-bromobenzyne . The 3-bromobenzyne is generated under mild conditions from 1,3-dibromobenzene and lithium diisopropylamide (LDA) . This reaction gives a mixture of regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes . A subsequent two-step deoxygenation affords the corresponding 1-bromo-8-methoxynaphthalene .


Molecular Structure Analysis

The molecular formula of 1-Bromo-8-methoxynaphthalene is C11H9BrO . The InChIKey, which is a unique identifier for the compound, is URUDGARERYTKAD-UHFFFAOYSA-N . The Canonical SMILES, another form of representation, is COC1=CC=CC2=C1C(=CC=C2)Br .


Chemical Reactions Analysis

The chemical reactions involving 1-Bromo-8-methoxynaphthalene are monitored by TLC silica gel plates and visualized by UV light or panisaldehyde . Column chromatography is performed using silica gel .


Physical And Chemical Properties Analysis

The molecular weight of 1-Bromo-8-methoxynaphthalene is 237.09 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The topological polar surface area is 9.2 Ų .

Scientific Research Applications

Application 1: Synthesis of Derivatives of 1,8-Naphthalimide

  • Methods of Application : The derivatives were synthesized via an aromatic nucleophilic substitution reaction and their photophysical properties were investigated in various media (water, MeOH, MeCN, DMSO, EtOAc, and THF) .
  • Results or Outcomes : All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents . Particularly, these molecules show the longest emission (624–629 nm) in water and the fluorescence intensity is not significantly varied in the range of pH 4–11 .

Application 2: Synthesis of 1,8-Naphthalimide Derivatives Fluorescent Probe

  • Summary of Application : A naphthalimide Schiff base fluorescent probe (BSS) was designed and synthesized from 4-bromo-1,8-naphthalic anhydride . This probe could realize the “turn-off” detection of Cu2+ in acetonitrile solution .
  • Methods of Application : The probe was synthesized from 4-bromo-1,8-naphthalic anhydride, and its structure was characterized by 1 HNMR, 13 CNMR, FTIR, and MS . Fluorescence emission spectra showed that the probe could realize the “turn-off” detection of Cu2+ in acetonitrile solution .
  • Results or Outcomes : The fluorescence intensity of BSS showed a good linear relationship with the Cu2+ concentration (0–10 µmol/L), and the detection limit was up to 7.0×10−8 mol/L . Meanwhile, BSS and Cu2+ could form a 1:1 complex (BSS-Cu2+) during the reaction process .

properties

IUPAC Name

1-bromo-8-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUDGARERYTKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-8-methoxynaphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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